molecular formula C10H13ClFN B2728473 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine CAS No. 787585-36-8

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B2728473
CAS No.: 787585-36-8
M. Wt: 201.67
InChI Key: MMUNJMKWKKCFQF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of analogues and derivatives of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves various chemical reactions aimed at creating compounds with potential therapeutic and industrial applications. Studies on its structural analysis using techniques like X-ray crystallography and NMR spectroscopy have contributed to understanding the molecular configuration and reactivity of these compounds.

  • Design and Synthesis of Drug-like Libraries : Utilization of related chemical scaffolds in generating drug-like libraries for screening against diseases like cancer and parasitic infections shows no significant activity but opens pathways for designing targeted therapies (Kumar et al., 2015).
  • Corrosion Inhibition : Synthesized amine derivatives have been evaluated as corrosion inhibitors, demonstrating protective properties on mild steel surfaces in corrosive environments (Boughoues et al., 2020).
  • Crystal Structure Analysis : The detailed structural analysis of synthesized compounds provides insights into their potential applications, highlighting the importance of molecular interactions in determining their properties (Yu, 2014).

Antimicrobial and Anticancer Activity

The search for novel therapeutic agents has led to the exploration of this compound derivatives for their potential antimicrobial and anticancer activities.

  • Antibacterial and Antioxidant Properties : Certain derivatives have shown high antibacterial activity, suggesting their potential in developing new antibiotics (Арутюнян et al., 2012).
  • Anticancer Studies : Research into the cytotoxic effects of novel compounds on cancer cell lines provides a foundation for future drug development aimed at targeted cancer therapies (Parthiban et al., 2011).

Material Science Applications

The unique properties of this compound derivatives have also been explored in material science, particularly in the development of polymers and organic light-emitting diodes (OLEDs).

  • Polymer Electrolytes : Synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction for potential applications in energy storage and conversion technologies (Kim et al., 2011).
  • OLED Development : The use of related compounds in the fabrication of high-efficiency OLEDs demonstrates the potential of these materials in advancing display and lighting technologies (Li et al., 2015).

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUNJMKWKKCFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide (3.36 g, 13.80 mmol) and concentrated hydrochloric acid (60 mL) was heated at 120° C. for 16.5 h. The mixture was cooled to rt and poured into ice water and the resulting mixture was adjusted to pH>12 with NaOH and extracted with EtOAc (80 mL×5). The combined organic phases were washed with brine (100 mL×2), dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo. The residue was dissolved in concentrated hydrochloric acid (60 mL) and the mixture was stirred at 120° C. for 20 h. The reaction mixture was cooled to rt and 100 mL of water was added. The resulting mixture was washed with EtOAc (50 mL×3). The aqueous phase was adjusted to pH>11 with NaOH and extracted with EtOAc (50 mL×3). The combined organic phases were washed with brine (80 mL×2), dried over anhydrous Na2SO4 (20 g) and concentrated in vacuo to give the tile compound as a yellow solid (0.484 g, 17.4%). The compound was characterized by the following spectroscopic data:
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.4%

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